Methyl 4-bromo-3-methylbenzoate
Overview
Description
Methyl 4-bromo-3-methylbenzoate is an aromatic ester with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol . This compound is characterized by a bromine atom substituted at the para position and a methyl group at the meta position relative to the ester functional group on the benzene ring. It is commonly used as an intermediate in organic synthesis and has applications in various chemical reactions and industrial processes.
Mechanism of Action
Target of Action
Methyl 4-bromo-3-methylbenzoate is an aromatic ester
Mode of Action
This compound undergoes Suzuki coupling with 2-chloroboronic acid to afford the corresponding biaryl . This reaction is a type of palladium-catalyzed cross coupling, which is widely used in organic synthesis for the formation of carbon-carbon bonds.
Biochemical Pathways
The suzuki coupling reaction it undergoes can lead to the formation of biaryl compounds . Biaryl compounds are often key structures in various biologically active compounds, including pharmaceuticals and natural products.
Result of Action
The compound can serve as a starting material in the total synthesis of (-)-martinellic acid , a naturally occurring compound with potential biological activity.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it should be stored in a sealed container in a dry, room temperature environment . Exposure to moisture or high temperatures could potentially affect its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-bromo-3-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-methylbenzoate using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide . The reaction typically occurs in an organic solvent such as methylene chloride under reflux conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination reactions with optimized conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromo-3-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki coupling, where it reacts with boronic acids to form biaryl compounds.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions:
Suzuki Coupling: Typically involves palladium catalysts and bases like potassium carbonate (K₂CO₃) in an organic solvent such as tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki coupling.
Alcohols: Formed through reduction of the ester group.
Carboxylic Acids: Formed through oxidation of the methyl group.
Scientific Research Applications
Methyl 4-bromo-3-methylbenzoate is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: In the development of pharmaceutical compounds and potential drug candidates.
Material Science: In the preparation of polymers and other advanced materials.
Biological Studies: As a probe or reagent in biochemical assays and studies.
Comparison with Similar Compounds
Methyl 4-bromo-3-methylbenzoate can be compared with other similar compounds, such as:
Methyl 4-bromobenzoate: Lacks the methyl group at the meta position.
Methyl 3-bromobenzoate: Has the bromine atom at the meta position instead of the para position.
Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of a bromine atom.
Uniqueness: The presence of both a bromine atom and a methyl group on the benzene ring of this compound provides unique reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 4-bromo-3-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-5-7(9(11)12-2)3-4-8(6)10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZTYNPAPQKIIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391150 | |
Record name | Methyl 4-bromo-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148547-19-7 | |
Record name | Methyl 4-bromo-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-bromo-3-methylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyl 4-bromo-3-methylbenzoate in the synthesis of (-)-martinellic acid?
A1: this compound serves as the starting material in the synthesis of (-)-martinellic acid, a naturally occurring pyrrolo[3,2-c]quinoline alkaloid []. The researchers were able to achieve the total synthesis of (-)-martinellic acid from this commercially available compound in a shorter and more efficient way than previous methods [].
Q2: Are there alternative synthetic routes to (-)-martinellic acid that do not utilize this compound?
A2: While the abstract doesn't delve into other synthetic routes, it does mention that this new method using this compound is advantageous due to its fewer steps and improved overall yield compared to previous syntheses []. This suggests that alternative routes likely exist but may be less efficient or practical.
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